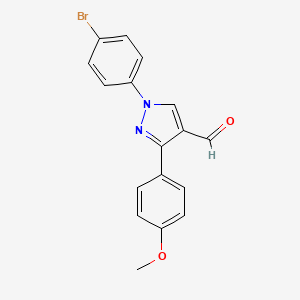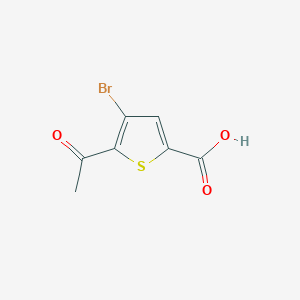
5-Acetyl-4-bromothiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-bromothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1369239-73-5 . It has a molecular weight of 249.08 and is a solid in physical form . This compound is used as an intermediate in the preparation of various 2,5-disubstituted thiophenes .
Molecular Structure Analysis
The IUPAC name for this compound is 5-acetyl-4-bromo-2-thiophenecarboxylic acid . The InChI code is 1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 249.08 .科学的研究の応用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structurally related compounds to 5-Acetyl-4-bromothiophene-2-carboxylic acid, demonstrate significant biological activity that can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae, highlighting the potential for metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe, Royce, & Liu, 2013).
Acetyl-CoA Carboxylase in Cancer Therapy
Research on Acetyl-CoA carboxylases (ACC), enzymes catalyzing the carboxylation of acetyl-CoA forming malonyl-CoA, a precursor in fatty acid synthesis, suggests a link between ACCA up-regulation in human cancers and the potential of ACC inhibitors as therapeutic agents. This indicates a promising area for applying derivatives of carboxylic acids like this compound in cancer intervention strategies (Wang et al., 2010).
Reactive Extraction of Carboxylic Acids
The efficiency of supercritical CO2 as a solvent in the reactive extraction of carboxylic acids from aqueous solutions is highlighted, underscoring the relevance of carboxylic acid derivatives in environmentally friendly extraction processes. This review suggests potential industrial applications for compounds like this compound in separation technologies (Djas & Henczka, 2018).
Oxoglutarate Reductive Carboxylation Pathway
The Oxoglutarate Reductive Carboxylation Pathway, involving the conversion of oxoglutarate to isocitric acid then to citrate and eventually to acetyl CoA, outlines a metabolic pathway that could be modulated by structurally similar compounds to this compound. This pathway's role in fatty acid and cholesterol biosynthesis might offer insights into novel therapeutic and industrial applications (D'adamo & Tobin, 1979).
Novel Carboxylic Acid Bioisosteres
Exploring the therapeutic potential of novel carboxylic acid bioisosteres emphasizes the importance of structural modifications to enhance pharmacological profiles. This review suggests that derivatives of this compound could serve as valuable bioisosteres in drug design, offering improved biological activity and overcoming limitations associated with the carboxylate moiety (Horgan & O’Sullivan, 2021).
将来の方向性
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 5-Acetyl-4-bromothiophene-2-carboxylic acid could be in the development of new pharmaceuticals and in material science.
特性
IUPAC Name |
5-acetyl-4-bromothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO3S/c1-3(9)6-4(8)2-5(12-6)7(10)11/h2H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSOMJWTJDUILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

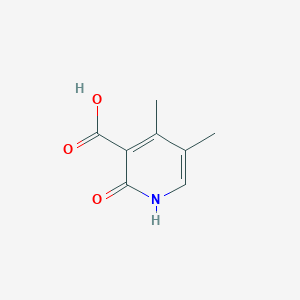


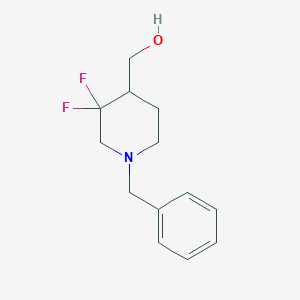
![2,10-Diaza-9-(4-hydroxy-3,5-diiodophenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6357561.png)
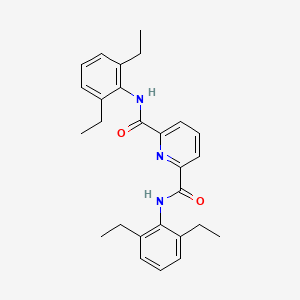

![4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%](/img/structure/B6357584.png)
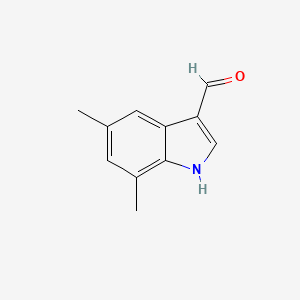
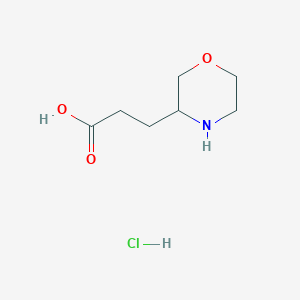
![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)
![t-Butyl 4-oxa-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B6357624.png)
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptan-3-one](/img/structure/B6357632.png)
